molecular formula C19H18N2OS B1613266 2-Cyano-3'-thiomorpholinomethylbenzophenone CAS No. 898762-84-0

2-Cyano-3'-thiomorpholinomethylbenzophenone

Cat. No. B1613266
CAS RN: 898762-84-0
M. Wt: 322.4 g/mol
InChI Key: FPPWXMZPQWVARZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Cyano-3’-thiomorpholinomethylbenzophenone is unique and allows for various applications in scientific research. The structure determination of related compounds has been achieved using NMR spectroscopy and single crystal X-ray diffraction .

Scientific Research Applications

Novel Synthetic Pathways and Heterocyclic Compound Development

Research into 2-Cyano-3'-thiomorpholinomethylbenzophenone and related compounds has uncovered innovative synthetic pathways for creating a broad range of heterocyclic compounds. For instance, studies have demonstrated the utility of certain cyanoacetamide derivatives for synthesizing diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These processes typically involve regioselective attacks and/or cyclization, leading to a variety of products with potential for further chemical transformations and biological investigations. A notable example includes the development of polyfunctionally substituted heterocyclic compounds derived from specific acetamide precursors, showing significant antitumor activities against several human cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).

Material Science and Organic Electronics

In material science, particularly in the field of organic electronics and photonics, compounds related to this compound have been explored for their utility in fabricating high-efficiency organic light-emitting diodes (OLEDs) and photovoltaic devices. These studies focus on the synthesis and application of new materials with enhanced optoelectronic properties, such as increased photoluminescence quantum yields and thermal stability, which are crucial for the development of efficient OLEDs and solar cells. For example, research into Ir(III) complexes containing specific chromophoric ancillary ligands has led to the creation of compounds exhibiting bright sky-blue emission and bluish-green light, suitable for both wet- and dry-process OLED fabrication (Ganguri Sarada et al., 2016).

Environmental Science and Sorption Studies

Compounds structurally related to this compound have also been investigated in environmental science, particularly in studies concerning the adsorption of phenolic compounds by carbon nanotubes (CNTs). These studies aim to understand the interactions between CNTs and aromatic compounds, which are significant for assessing the environmental impact of CNTs and for utilizing them in the removal of organic contaminants. Research has indicated that the sorption affinity of polar aromatic compounds by CNTs is influenced by the aromatic structure and the presence of hydroxyl groups, shedding light on the mechanisms underlying these interactions (D. Lin & Baoshan Xingt, 2008).

Safety and Hazards

When handling 2-Cyano-3’-thiomorpholinomethylbenzophenone, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as well as dust formation .

properties

IUPAC Name

2-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c20-13-17-5-1-2-7-18(17)19(22)16-6-3-4-15(12-16)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPWXMZPQWVARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643356
Record name 2-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898762-84-0
Record name 2-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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